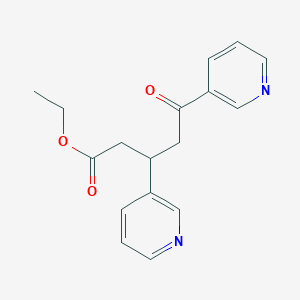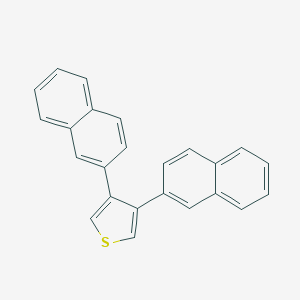
3,4-Di(naphthalen-2-yl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Di(naphthalen-2-yl)thiophene (DNT) is a compound used extensively in scientific research. It is a member of the thiophene family of organic compounds, which are widely used in the field of organic electronics due to their excellent electronic properties. DNT has been shown to exhibit strong fluorescence, making it useful for a variety of applications in materials science and biochemistry.
作用机制
The exact mechanism of action of 3,4-Di(naphthalen-2-yl)thiophene is not well understood. However, it is believed that the compound interacts with certain biomolecules in a specific way, leading to changes in their fluorescence properties. This makes 3,4-Di(naphthalen-2-yl)thiophene a useful tool for studying the structure and function of proteins and other biomolecules.
生化和生理效应
3,4-Di(naphthalen-2-yl)thiophene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a useful tool for studying biological systems.
实验室实验的优点和局限性
One of the main advantages of using 3,4-Di(naphthalen-2-yl)thiophene in laboratory experiments is its strong fluorescence properties. This makes it easy to detect and study biomolecules in a variety of systems. Additionally, 3,4-Di(naphthalen-2-yl)thiophene is relatively easy to synthesize and is commercially available in high purity. One limitation of using 3,4-Di(naphthalen-2-yl)thiophene is that it may not be suitable for certain applications due to its specific fluorescence properties.
未来方向
There are several potential future directions for research involving 3,4-Di(naphthalen-2-yl)thiophene. One area of interest is the development of new organic electronic devices using 3,4-Di(naphthalen-2-yl)thiophene and other thiophene derivatives. Additionally, 3,4-Di(naphthalen-2-yl)thiophene could be used in the development of new fluorescent probes for studying biological systems. Finally, further research is needed to fully understand the mechanism of action of 3,4-Di(naphthalen-2-yl)thiophene and its potential applications in various fields of science.
合成方法
There are several methods for synthesizing 3,4-Di(naphthalen-2-yl)thiophene, including Pd-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions. One of the most common methods for synthesizing 3,4-Di(naphthalen-2-yl)thiophene is through the reaction of 2-bromo-1-naphthalene with 2-thiophenylboronic acid in the presence of a palladium catalyst. This method typically yields high purity 3,4-Di(naphthalen-2-yl)thiophene with good yields.
科学研究应用
3,4-Di(naphthalen-2-yl)thiophene has been used extensively in scientific research due to its unique properties. It has been shown to be a useful fluorescent probe for detecting proteins and other biomolecules. Additionally, 3,4-Di(naphthalen-2-yl)thiophene has been used in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.
属性
CAS 编号 |
100990-31-6 |
|---|---|
产品名称 |
3,4-Di(naphthalen-2-yl)thiophene |
分子式 |
C24H16S |
分子量 |
336.4 g/mol |
IUPAC 名称 |
3,4-dinaphthalen-2-ylthiophene |
InChI |
InChI=1S/C24H16S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-16H |
InChI 键 |
LGIPRZDWDCNVPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
同义词 |
3,4-DI-NAPHTHALEN-2-YL-THIOPHENE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



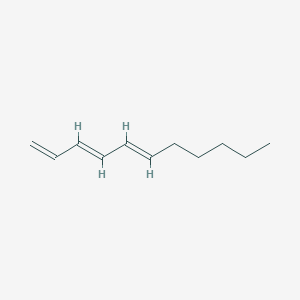
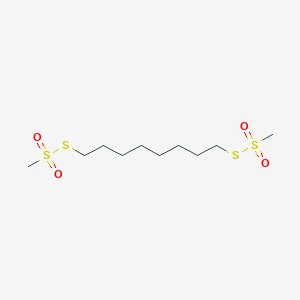
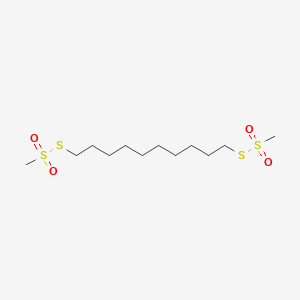

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
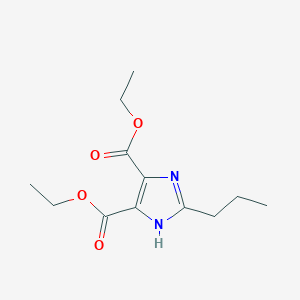



![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)


